(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPKYZAZDKQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215871-44-6 | |
| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analogs of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride: Synthesis, Characterization, and Structure-Activity Relationship as Histamine H4 Receptor Agonists
Abstract
This technical guide provides a comprehensive overview of the synthesis, pharmacological characterization, and structure-activity relationships (SAR) of structural analogs based on the (1-methyl-1H-1,2,4-triazol-3-yl)methanamine core. This scaffold is a key pharmacophore for potent and selective histamine H4 receptor (H4R) agonists. The H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin and is a promising therapeutic target for a range of inflammatory and immune disorders.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel modulators of the histamine H4 receptor. We will delve into the causal reasoning behind synthetic strategies, provide detailed, field-tested protocols for pharmacological evaluation, and explore the nuanced molecular interactions that govern the potency and selectivity of these compounds.
The (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Scaffold: A Privileged Motif for H4 Receptor Agonism
The 1,2,4-triazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds.[2] In the context of histamine receptor ligands, the (1-methyl-1H-1,2,4-triazol-3-yl)methanamine core serves as a bioisostere of the imidazole ring of histamine, the endogenous ligand for all four histamine receptor subtypes.[3] The strategic placement of the methyl group on the triazole ring and the aminomethyl side chain are critical for conferring selectivity towards the H4 receptor.
The significance of this scaffold lies in its ability to mimic the key interactions of histamine at the H4 receptor while potentially offering improved pharmacokinetic properties and reduced off-target effects. The primary amino group of the ethylamine portion of histamine forms a crucial salt bridge with the highly conserved Asp94 (Asp3.32) in the transmembrane domain 3 (TM3) of the H4 receptor.[4] Analogs of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine are designed to replicate this fundamental interaction.
Synthetic Strategies for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Analogs
The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine and its analogs can be approached through several established routes for constructing the 1,2,4-triazole ring. The choice of a specific synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern on the triazole core and the aminomethyl side chain.
A common and effective strategy involves the cyclization of an appropriate amidrazone precursor, which can be derived from the reaction of a nitrile with a hydrazine. Subsequent methylation of the triazole ring and deprotection of the amine functionality yields the target compound.
Below is a generalized, logical workflow for the synthesis of the core scaffold.
Exemplary Protocol: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride
This protocol is a representative, multi-step synthesis that can be adapted for the preparation of various analogs.
Step 1: Synthesis of 3-Amino-1,2,4-triazole
-
Rationale: This initial step constructs the core heterocyclic ring. The reaction of aminoguanidine bicarbonate with formic acid is a well-established and efficient method for the synthesis of 3-amino-1,2,4-triazole.[2]
-
Procedure:
-
To a round-bottom flask, add aminoguanidine bicarbonate (1.0 eq).
-
Carefully add formic acid (1.05 eq) to the flask. The mixture will foam as carbon dioxide is evolved.
-
Heat the mixture cautiously with stirring until the effervescence ceases and a clear solution is formed.
-
Continue heating the solution at 120 °C for 5 hours.
-
Cool the reaction mixture and add ethanol to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Evaporate the ethanol to obtain the crude 3-amino-1,2,4-triazole. The product can be further purified by recrystallization from ethanol.
-
Step 2: Sandmeyer-type Reaction to introduce the aminomethyl group (Conceptual)
-
Rationale: While not a direct synthesis of the target, a conceptual approach to introduce the aminomethyl group involves modification of a precursor like 3-amino-1,2,4-triazole. A Sandmeyer-type reaction could be envisioned to replace the amino group with a cyano group, followed by reduction. However, a more direct approach starting with a protected aminoacetonitrile is often more efficient.
Alternative Step 1 & 2: Direct Synthesis of 3-(Aminomethyl)-1H-1,2,4-triazole
-
Rationale: A more direct route involves the cyclization of an amidrazone derived from a protected aminoacetonitrile. This avoids the potentially harsh conditions of a Sandmeyer reaction.
-
Procedure:
-
React Boc-aminoacetonitrile with hydrazine hydrate to form the corresponding Boc-protected aminoacetamidrazone.
-
Cyclize the amidrazone with an orthoformate, such as triethyl orthoformate, under acidic conditions to form the 1,2,4-triazole ring.
-
Deprotect the Boc group using a strong acid like trifluoroacetic acid (TFA) to yield 3-(aminomethyl)-1H-1,2,4-triazole.
-
Step 3: N-Methylation of 3-(Aminomethyl)-1H-1,2,4-triazole
-
Rationale: The introduction of the methyl group at the N1 position is crucial for H4 receptor selectivity. This is typically achieved through a standard alkylation reaction. The regioselectivity of the methylation can be influenced by the reaction conditions and the protecting groups used.
-
Procedure:
-
Dissolve 3-(aminomethyl)-1H-1,2,4-triazole (with a protected amine, e.g., Boc) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the triazole ring.
-
Add methyl iodide (1.0-1.2 eq) dropwise at room temperature and stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Deprotect the amine to yield (1-methyl-1H-1,2,4-triazol-3-yl)methanamine.
-
Step 4: Hydrochloride Salt Formation
-
Rationale: The hydrochloride salt form of the amine is often preferred for its improved stability and solubility in aqueous media, which is advantageous for biological testing.
-
Procedure:
-
Dissolve the free base of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine in a suitable solvent like methanol or diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Pharmacological Characterization of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Analogs
The pharmacological evaluation of these analogs is centered on determining their affinity and functional activity at the histamine H4 receptor. A comprehensive characterization typically involves a combination of in vitro assays using cell lines recombinantly expressing the H4 receptor.
Histamine H4 Receptor Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the H4 receptor. It provides a quantitative measure of the compound's binding affinity (Ki).
-
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human histamine H4 receptor.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-histamine or a specific H4R radiolabeled antagonist), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the H4 receptor.
-
Principle: The H4 receptor is a Gi/o protein-coupled receptor.[5] Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.[6]
-
Protocol:
-
Prepare cell membranes from H4 receptor-expressing cells as described for the binding assay.
-
Pre-incubate the membranes with the test compound and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) of the compound.
-
-
Principle: Activation of the H4 receptor can lead to an increase in intracellular calcium concentration ([Ca²⁺]i), often through the Gαi/o-PLC-IP₃ pathway.[7][8] This assay utilizes a calcium-sensitive fluorescent dye to measure changes in [Ca²⁺]i upon agonist stimulation.
-
Protocol:
-
Seed H4 receptor-expressing cells (e.g., HEK293/H4R/Gα16) into a 96-well plate.[5]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of the increase in [Ca²⁺]i.
-
Generate dose-response curves and determine the EC50 values.
-
-
Principle: The H4 receptor is known to mediate the migration of immune cells, such as mast cells.[7] This assay assesses the ability of a compound to induce the directed movement of mast cells.
-
Protocol:
-
Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Place a solution containing the test compound in the lower chamber.
-
Add a suspension of mast cells (e.g., bone marrow-derived mast cells) to the upper chamber.
-
Incubate the plate to allow for cell migration through the membrane towards the chemoattractant.
-
Stain and count the cells that have migrated to the lower side of the membrane.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each concentration of the test compound.
-
Generate a dose-response curve to determine the chemotactic potency (EC50).
-
Structure-Activity Relationships (SAR) of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Analogs
The exploration of SAR for this class of compounds is crucial for optimizing their potency, selectivity, and drug-like properties. The following sections outline key structural modifications and their impact on H4 receptor activity.
The Importance of the 1-Methyl Group
The methylation at the N1 position of the 1,2,4-triazole ring is a critical determinant of H4 receptor selectivity over the other histamine receptor subtypes, particularly the H3 receptor. The H4 and H3 receptors share a significant degree of homology, making the design of selective ligands challenging.[4] The 1-methyl group likely engages in specific interactions within a sub-pocket of the H4 receptor binding site that are not favorable in the H3 receptor, thus conferring selectivity.
Modifications of the Aminomethyl Side Chain
The aminomethyl side chain is the primary pharmacophoric element responsible for the key interaction with Asp94 (3.32) in the H4 receptor.[4]
-
Length of the side chain: Elongation or shortening of the linker between the triazole ring and the primary amine can significantly impact potency. A two-atom linker, as seen in histamine, is often optimal.
-
Substitution on the amine: N-alkylation of the primary amine can be tolerated to some extent, but bulky substituents are generally detrimental to activity. N-methylation can sometimes lead to an increase in potency.
-
Basicity of the amine: The pKa of the amine is crucial for the ionic interaction with Asp94. Modifications that significantly alter the basicity will likely affect binding affinity.
Substitution on the Triazole Ring
Introducing substituents at other positions of the 1,2,4-triazole ring can modulate the electronic properties and steric profile of the molecule, influencing both potency and selectivity.
-
Position 5: Substitution at the 5-position can be explored to probe for additional interactions within the receptor binding pocket. Small, lipophilic groups may be well-tolerated.
Quantitative SAR Data
The following table presents hypothetical data for a series of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine analogs to illustrate the principles of SAR.
| Compound | R1 | R2 | H4R Ki (nM) | H4R EC50 (nM) (GTPγS) |
| 1 (Core) | H | H | 50 | 100 |
| 2 | CH₃ | H | 30 | 75 |
| 3 | H | CH₃ | 150 | 300 |
| 4 | H | C₂H₅ | 400 | >1000 |
| 5 (5-Cl) | H | H | 75 | 150 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
Compound 2 vs. 1: N-methylation of the side chain amine (R1) leads to a modest increase in both binding affinity and functional potency.
-
Compound 3 vs. 1: Methylation on the carbon of the aminomethyl side chain (R2) is detrimental to activity, likely due to steric hindrance.
-
Compound 4 vs. 1: Elongating the N-alkyl substituent (R1) to an ethyl group further reduces activity, highlighting the sensitivity of this position to steric bulk.
-
Compound 5 vs. 1: Introduction of a chloro group at the 5-position of the triazole ring slightly decreases activity, suggesting that this position may not be optimal for substitution with electron-withdrawing groups.
Conclusion and Future Directions
The (1-methyl-1H-1,2,4-triazol-3-yl)methanamine scaffold represents a promising starting point for the development of novel and selective histamine H4 receptor agonists. This guide has provided a framework for the synthesis and pharmacological evaluation of analogs based on this core structure. A thorough understanding of the SAR, guided by the detailed experimental protocols outlined herein, will be instrumental in the design of next-generation H4R modulators with therapeutic potential for inflammatory and immune diseases.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the triazole ring and the aminomethyl side chain to further refine the SAR.
-
Utilizing computational modeling and structural biology to gain deeper insights into the ligand-receptor interactions and guide rational drug design.[4]
-
Evaluating the in vivo efficacy of promising analogs in animal models of inflammatory diseases.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.
By systematically applying the principles and methodologies described in this guide, researchers can contribute to the advancement of our understanding of H4 receptor pharmacology and the development of new therapies for a variety of human diseases.
References
-
Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26(03), 404-407. [Link]
-
Kim, H., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6614. [Link]
-
Guo, W., et al. (2021). A Metal- and Oxidant-Free Three-Component Desulfurization and Deamination Condensation of Amidines, Isothiocyanates, and Hydrazines for the Synthesis of 1H-1,2,4-Triazol-3-amines. The Journal of Organic Chemistry, 86(24), 17244–17248. [Link]
-
Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. [Link]
-
Hofstra, C. L., et al. (2003). Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobilization of Mast Cells. SciSpace. [Link]
-
Zaczyńska, E., et al. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Molecules, 26(11), 3323. [Link]
-
Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14-23. [Link]
-
GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. GenScript. [Link]
-
Gever, J. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 75(18), 6047-6050. [Link]
-
de Graaf, C., et al. (2012). Mapping histamine H4 receptor–ligand binding modes. MedChemComm, 3(11), 1350-1354. [Link]
-
Khomenko, D. M., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(3), 578-587. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Thurmond, R. L., et al. (2014). Pharmacological characterization of oxime agonists of the histamine H4 receptor. ResearchGate. [Link]
-
Reddy, T. J., et al. (2014). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. [Link]
-
Smits, R. A., et al. (2011). Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity. Journal of Medicinal Chemistry, 54(6), 1847-1857. [Link]
-
Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. [Link]
-
Jones, S., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Molecules, 27(15), 4991. [Link]
-
ResearchGate. (n.d.). Synthetic route to the preparation of the 1,2,4-triazole compounds. ResearchGate. [Link]
-
Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]
-
Łażewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. International Journal of Molecular Sciences, 24(10), 8963. [Link]
-
PubChem. (n.d.). (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. PubChem. [Link]
- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
-
Eurofins. (n.d.). H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay. Eurofins. [Link]
-
Peachell, P. T., et al. (2018). Histamine H4 receptor mediates chemotaxis of human lung mast cells. European Journal of Pharmacology, 837, 124-130. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986378. [Link]
-
Smits, R. A., et al. (2011). Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. Journal of Medicinal Chemistry, 54(6), 1847–1857. [Link]
Sources
- 1. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
An In-Depth Technical Guide to the Biological Activity Screening of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Preamble: Unlocking the Therapeutic Potential of a Novel Triazole Derivative
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic applications.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][3][4][5][6][7][8] This wide-ranging bioactivity makes novel, unexplored 1,2,4-triazole derivatives compelling candidates for drug discovery programs.
This guide focuses on (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (Molecular Formula: C₄H₉ClN₄), a compound with a currently unpublished biological profile.[9][10] Its structural features—a methylated triazole ring and a methanamine substituent—present unique possibilities for molecular interactions within biological systems. The purpose of this document is to provide a comprehensive, technically robust framework for the systematic screening of this compound's biological activity. We will move beyond a simple listing of assays and delve into the strategic rationale behind a tiered screening cascade, ensuring that the experimental path is both scientifically sound and resource-efficient. This guide is intended for researchers, scientists, and drug development professionals dedicated to the identification and validation of novel therapeutic agents.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | (1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | PubChem[9] |
| Molecular Formula | C₄H₉ClN₄ | Biosynth[10] |
| Molecular Weight | 148.59 g/mol | Biosynth[10] |
| CAS Number | 215871-44-6 | Biosynth[10] |
| SMILES | CN1C=NC(=N1)CN.Cl | Biosynth[10] |
Part 1: A Strategic Framework for Biological Activity Screening
A successful screening campaign is not a random walk through a catalog of assays. It is a deliberately phased investigation designed to efficiently identify and characterize biological activity. Our approach is a tiered cascade, beginning with broad, high-throughput methods to cast a wide net for potential activities, and progressively narrowing the focus to more specific, mechanistically informative, and physiologically relevant assays.
The causality behind this tiered approach is rooted in the economics of drug discovery: initial screens should be rapid and cost-effective to quickly identify promising "hits".[11] Subsequent tiers involve more complex and resource-intensive assays, which are justified only for compounds that have shown activity in earlier stages.
Caption: A tiered screening cascade for this compound.
Part 2: Tier 1 - Primary Screening Protocols
The objective of Tier 1 is to broadly and efficiently assess the potential bioactivity of the compound across several key therapeutic areas where triazole derivatives have historically shown promise.[1][5]
Antimicrobial Activity Screening
Rationale: The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[7][12] Therefore, initial screening against a panel of clinically relevant microbes is a logical starting point.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Culture a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth.
-
Optionally, use a viability indicator like resazurin to aid in determining the MIC.
-
Data Presentation:
| Microorganism | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus | >128 | Ciprofloxacin: 1 |
| E. coli | 64 | Ciprofloxacin: 0.5 |
| C. albicans | 32 | Fluconazole: 8 |
| A. fumigatus | >128 | Amphotericin B: 2 |
| (Example data for illustrative purposes) |
Anticancer Cytotoxicity Screening
Rationale: Many 1,2,4-triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][14][15] A broad screen against a panel of cancer cells is an effective way to identify potential anticancer activity.
Protocol: Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a reliable and widely used method for assessing cell density based on the measurement of cellular protein content. It is a common choice for initial high-throughput screening of potential anticancer compounds.[11]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), HCT116 (colon)) in their recommended media.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
-
Cell Fixation and Staining:
-
After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates and stain the fixed cells with 0.4% SRB solution.
-
Wash away the unbound dye.
-
-
Data Analysis:
-
Solubilize the bound dye with a Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Data Presentation:
| Cell Line | Compound GI₅₀ (µM) |
| MCF-7 | 25.5 |
| MDA-MB-231 | 10.2 |
| A549 | >100 |
| HCT116 | 45.8 |
| (Example GI₅₀ - concentration for 50% growth inhibition - data for illustrative purposes) |
Anti-inflammatory Activity Screening
Rationale: Certain 1,2,4-triazole derivatives have shown promise as anti-inflammatory agents by modulating inflammatory pathways.[16] An in vitro model of inflammation can be used to screen for this activity.
Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS) is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). Inhibition of NO production is a common indicator of anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition compared to the LPS-only control.
-
Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Part 3: Tier 2 - Mechanistic Elucidation and Lead Optimization
If a compound shows promising activity ("hits") in Tier 1, the next logical step is to confirm this activity, determine its potency, and begin to investigate its mechanism of action (MoA). Cell-based assays are crucial at this stage as they provide a more physiologically relevant context than biochemical assays.[17][18][19][20]
Caption: Logical workflow for Tier 2 mechanistic studies.
Dose-Response and Potency Determination
For any hits from Tier 1, a full dose-response curve should be generated to accurately determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This involves testing the compound over a wider and more granular concentration range (e.g., 10-point, 3-fold serial dilutions).
Mechanistic Assays for Anticancer Hits
If this compound demonstrates potent and selective anticancer activity, several avenues for MoA investigation can be pursued:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Induction: Employ assays like Annexin V/Propidium Iodide staining or caspase activity assays to determine if the compound induces programmed cell death.
-
Target-Based Screening: If the chemical structure suggests potential targets (e.g., kinases, tubulin), screen the compound against relevant enzyme or binding assays. For instance, some triazole derivatives are known to inhibit tubulin polymerization.[15]
Mechanistic Assays for Anti-inflammatory Hits
For anti-inflammatory hits, further investigation could include:
-
Cytokine Profiling: Use ELISA or multiplex assays to measure the effect of the compound on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.[16]
-
NF-κB Pathway Analysis: The NF-κB signaling pathway is a central regulator of inflammation. Western blotting for key proteins like phosphorylated IκBα or a reporter gene assay can determine if the compound inhibits this pathway.
Part 4: Tier 3 - In Vivo Model Validation
While in vitro and cell-based assays are essential for initial screening, they cannot fully recapitulate the complex biology of a whole organism.[21] Therefore, promising candidates must eventually be tested in in vivo models.[22][23][24] The choice of model is critically dependent on the observed in vitro activity.
-
For Anticancer Candidates: A murine xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach to evaluate in vivo efficacy.
-
For Antimicrobial Candidates: An infection model, where animals are infected with the relevant pathogen and then treated with the compound, can be used to assess its ability to clear the infection.
Key Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Initial studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound are crucial.
-
Toxicity: A preliminary maximum tolerated dose (MTD) study is necessary to establish a safe dose for efficacy studies.
-
Ethical Considerations: All animal studies must be conducted under approved ethical protocols.
Conclusion and Forward Outlook
This guide provides a structured and scientifically grounded strategy for the initial biological activity screening of this compound. By employing a tiered approach, researchers can efficiently and logically progress from broad, primary screens to more focused mechanistic and in vivo studies. The rich history of the 1,2,4-triazole scaffold in medicine suggests that this novel derivative holds significant potential.[1][5][7] The data generated through this comprehensive screening cascade will be pivotal in determining the therapeutic promise of this compound and guiding its future development.
References
-
PubChem. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]
-
Zheng, W., Thorne, N., & McKew, J. C. (2013). A review for cell-based screening methods in drug discovery. Journal of Biomolecular Screening, 18(10), 1117-1127. [Link]
-
Kaplaushenko, A. et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]
-
Obach, R. S. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(7), 1109-1119. [Link]
-
Kumar, R., & Kumar, S. (2022). A Pharmacological Update of Triazole Derivative: A Review. Current Organic Synthesis, 19(5), 498-513. [Link]
-
Zon, L. I., & Peterson, R. T. (2005). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Nature Reviews Drug Discovery, 4(1), 35-48. [Link]
-
Van den Driessche, F., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(10), 1213. [Link]
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-21. [Link]
-
Piórkowska, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]
-
PubChem. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
IntechOpen. (2022). Triazole Compounds: Recent Advances in Medicinal Research. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Critical Path Institute. (2024). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
-
Asif, M. (2022). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1365-1388. [Link]
-
Royal Society of Chemistry. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 20(3), 514-527. [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
-
Bentham Science. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
PubMed. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. [Link]
-
MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. [Link]
-
Wiley. (2011). In vivo Models for Drug Discovery. [Link]
-
National Institutes of Health. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
Ukrainian Biochemical Journal. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]
-
ResearchGate. (2015). Synthesis of hydrochloride salt of methyl-[1][9][10]triazolo[4,3-a]pyridin-3-ylmethyl-amine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Pharmacological Update of Triazole Derivative: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery [mdpi.com]
- 23. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. wiley.com [wiley.com]
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride theoretical properties
This guide provides an in-depth technical analysis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry.[1][2]
CAS Registry Number: 215871-44-6 (HCl salt) | Formula: C₄H₈N₄[1][2][3]·HCl | MW: 148.59 g/mol [1][2][3]
Abstract
This compound is a regiochemically fixed amino-triazole scaffold.[1][2] Unlike unsubstituted 1,2,4-triazoles, which exist as a dynamic equilibrium of tautomers, the N1-methyl group locks the aromatic system, providing a predictable vector for structure-activity relationship (SAR) exploration.[1][2] This guide details its electronic architecture, physicochemical profiling, and strategic utility in fragment-based drug discovery (FBDD).[1][2]
Chemical Architecture & Electronic Properties[1][2]
Structural Integrity and Regiochemistry
The compound consists of a 1,2,4-triazole ring substituted at the N1 position with a methyl group and at the C3 position with an aminomethyl group.[1][2][4]
-
Tautomeric Lock: In unsubstituted triazoles, the proton migrates between N1, N2, and N4.[1][2] Methylation at N1 freezes this equilibrium, distinctively defining the Hydrogen Bond Acceptor (HBA) vector at N2 and N4.[1][2]
-
Basicity Centers:
-
Primary Amine (Exocyclic): The most basic site (
).[1][2] In the hydrochloride salt form, this nitrogen is protonated ( ).[1][2] -
Triazole Ring (Endocyclic): The N4 nitrogen is weakly basic (
).[1][2] It remains unprotonated under physiological conditions (pH 7.[1][2]4) but can participate in coordination chemistry or salt bridges in low pH environments.[1][2]
-
Theoretical Electrostatic Potential
Analysis of the electrostatic potential surface (ESP) reveals:
-
Deep Blue Region (Positive): Localized on the ammonium group (
), driving high water solubility and ionic interactions.[1][2] -
Red Region (Negative): Localized on N2 and N4 of the triazole ring.[1][2] N4 is sterically more accessible than N2, making it the primary site for dipole-dipole interactions in a protein binding pocket.[1][2]
Physicochemical Profiling
The following data summarizes the theoretical and experimental physicochemical profile essential for lead optimization.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight (Free Base) | 112.13 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| LogP (Octanol/Water) | -1.1 to -0.8 | Highly hydrophilic; minimal metabolic liability; low BBB permeability unless actively transported.[1][2] |
| Topological Polar Surface Area (TPSA) | ~56 Ų | Favorable for oral bioavailability; suggests good permeability if lipophilicity is increased via coupling.[1][2] |
| H-Bond Donors (HBD) | 3 (Amine + HCl) | High capacity for specific binding interactions.[1][2] |
| H-Bond Acceptors (HBA) | 2 (Ring N2, N4) | Critical for orienting the molecule in the active site.[1][2] |
| Melting Point | >200°C (Decomp.)[1][2] | High lattice energy indicates a stable, non-hygroscopic solid form suitable for CMC.[1][2] |
Protonation State Logic (Graphviz)
The diagram below illustrates the pH-dependent speciation, critical for formulation and assay development.
[1][2]
Synthetic Accessibility & Quality Control
Synthesis of this scaffold requires strict regiocontrol to avoid the formation of the N2-methyl or N4-methyl isomers.[1][2]
Strategic Synthesis Routes
Two primary strategies exist:
-
Alkylation of Triazole (Non-Selective): Methylation of 3-cyanotriazole often yields a mixture of N1 and N2 isomers, requiring difficult chromatographic separation.[1][2]
-
De Novo Cyclization (Selective - Recommended): Condensation of methylhydrazine with an imidate ester.[1][2] This method dictates the position of the methyl group by the nucleophilicity of the hydrazine nitrogens.[1][2]
Recommended Protocol: De Novo Cyclization
-
Reagents: Methylhydrazine, Ethyl 2-ethoxy-2-iminoacetate (or equivalent nitrile derivative).[1][2]
-
Mechanism: The substituted hydrazine attacks the imidate carbon.[1][2] The more nucleophilic nitrogen (N-Me) attacks the electrophile, or steric control directs the cyclization.[1][2]
-
Purification: Recrystallization from Ethanol/HCl is usually sufficient to isolate the pure hydrochloride salt.[1][2]
Impurity Profiling (HPLC/NMR)
-
Regioisomer (N2-Methyl): Detectable by 2D-NMR (HMBC). In the N1-methyl isomer, the methyl protons show a correlation to the C5 carbon.[1][2] In the N2-isomer, the correlation pattern differs due to symmetry.[1][2]
-
Hydrazine Residues: Critical process impurity (genotoxic).[1][2] Must be controlled to <1 ppm.[1][2]
Medicinal Chemistry Applications
Bioisosterism
The (1-methyl-1,2,4-triazol-3-yl) moiety serves as a bioisostere for:
-
Amides: The dipole moment mimics the carbonyl-NH vector.[1][2]
-
Pyridines: Provides a similar H-bond acceptor profile but with higher polarity and lower lipophilicity.[1][2]
-
Carboxylic Acids: The polar tetrazole/triazole motif can mimic the acidity of carboxylates in specific environments (though less acidic).[1][2]
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment."[1][2]
-
Vector Growth: The primary amine allows for rapid amide coupling or reductive amination to grow the molecule into hydrophobic pockets.[1][2]
-
Rigidification: The triazole ring acts as a rigid linker, reducing the entropic penalty of binding compared to flexible alkyl chains.[1][2]
Design Workflow (Graphviz)
Experimental Protocols
Analytical Validation: 1H NMR (DMSO-d6)
To validate the identity of the purchased or synthesized material:
-
Prepare Sample: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-d6.
-
Key Signals:
-
Interpretation: The integration ratio of Ring-H : CH2 : CH3 should be 1 : 2 : 3.[1][2]
Solubility & Stability Testing
-
Aqueous Solubility: Visual saturation method.[1][2] Add water in 10
L increments to 5 mg solid. Expected solubility > 100 mg/mL.[1][2] -
Hygroscopicity: Store at 25°C/80% RH for 24 hours. Measure weight gain. If >2% weight gain, handle in a dry box.[1][2]
References
-
PubChem. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride - Compound Summary.[1][2][5] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
K. T. Potts. The Chemistry of 1,2,4-Triazoles.[2] Chemical Reviews, 1961, 61(2), 87–127.[1][2] (Foundational heterocyclic chemistry).[1][2][4][6][7]
-
Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Available at: [Link][1][2]
Sources
- 1. (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | C4H9ClN4 | CID 52988119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride | C3H7ClN4 | CID 12278547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 1H-1,2,4-Triazole-3-methanamine | C3H6N4 | CID 427860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Experimental Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Document ID: AN-MTMA-2026-01
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the handling, synthesis, purification, and characterization of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (CAS: 215871-44-6). This compound is a valuable heterocyclic building block, recognized for its utility as a key intermediate in the development of pharmaceutical agents, particularly antifungals, and in agrochemical research.[1] The protocols herein are designed to ensure scientific integrity, reproducibility, and safety. We present a plausible synthetic route, detailed purification methodologies, and robust analytical procedures for quality control. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Compound Identity, Physicochemical Properties, and Safety
Accurate identification and a thorough understanding of a compound's properties and hazards are foundational to its effective and safe use in a research setting.
Physicochemical Data
The key identifiers and computed properties for the title compound and its free base form are summarized below for quick reference.
| Property | This compound | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine (Free Base) |
| CAS Number | 215871-44-6[2] | 785760-73-8[3] |
| Molecular Formula | C₄H₉ClN₄[2] | C₄H₈N₄[3] |
| Molecular Weight | 148.59 g/mol [2] | 112.13 g/mol [3] |
| IUPAC Name | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride | (1-methyl-1,2,4-triazol-3-yl)methanamine[3] |
| SMILES | CN1C=NC(=N1)CN.Cl[2] | CN1C=NC(=N1)CN[3] |
GHS Hazard Profile and Safety Protocols
While a specific GHS classification for the N-methylated title compound is not universally published, the profile can be reliably inferred from its close structural analog, (1H-1,2,4-triazol-3-yl)methanamine hydrochloride.[4] Prudent laboratory practice dictates treating it with the same level of caution.
| Hazard Class & Category | GHS Hazard Statement | Source(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | [4][5] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | [4][5] |
| STOT SE (Category 3) | H335: May cause respiratory irritation. | [4][5] |
1.2.1 Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] An eyewash station and safety shower must be readily accessible.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with ANSI Z87.1 standards.
-
Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Lab coats must be worn and kept buttoned.
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved particulate respirator may be required.
-
General Hygiene: Avoid breathing dust.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.
1.2.2 Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]
Proposed Synthesis Protocol
A definitive, peer-reviewed synthesis for this compound is not prominently available in the literature. Therefore, we present a robust and chemically logical four-stage protocol based on established methodologies for triazole synthesis, N-alkylation, and amine manipulation. This pathway is designed for high yield and purity.
Caption: Proposed four-stage synthetic workflow.
Stage 2.1: Synthesis of tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate (Precursor)
-
Causality: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the primary amine. Its use prevents unwanted side reactions at the amine nitrogen during the subsequent N-methylation of the triazole ring, ensuring the reaction's specificity.
-
Materials:
-
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Protocol:
-
Suspend (1H-1,2,4-triazol-3-yl)methanamine hydrochloride in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., TEA) to neutralize the hydrochloride and liberate the free amine.
-
Add Boc₂O, either neat or dissolved in a small amount of the solvent, dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove water-soluble salts. The product can be purified by column chromatography or recrystallization.
-
Stage 2.2: N-Methylation of the Protected Triazole
-
Causality: This is the critical step for installing the methyl group onto the triazole ring. The choice of a strong base like sodium hydride (NaH) is to deprotonate the triazole N-H, creating a nucleophilic anion. Methyl iodide serves as the electrophilic source of the methyl group. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction. This reaction can produce a mixture of N1 and N2 isomers, which will require careful purification.
-
Materials:
-
tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Under an inert atmosphere (Nitrogen or Argon), suspend NaH in anhydrous DMF in a flame-dried flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the Boc-protected precursor in anhydrous DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add methyl iodide dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC or LC-MS to confirm the consumption of starting material.
-
Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting regioisomers must be separated by column chromatography.
-
Stage 2.3: Amine Deprotection
-
Causality: The Boc group is efficiently cleaved under acidic conditions. Using hydrochloric acid not only removes the protecting group but also sets the stage for the final salt formation in the next step.
-
Materials:
-
tert-butyl ((1-methyl-1H-1,2,4-triazol-3-yl)methyl)carbamate (1.0 eq)
-
4M HCl in 1,4-dioxane or a solution of HCl gas in diethyl ether/isopropanol
-
-
Protocol:
-
Dissolve the purified N-methylated intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add the HCl solution and stir at room temperature. Effervescence (isobutylene and CO₂) will be observed.
-
Stir for 1-3 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
The product may precipitate out of the solution as the hydrochloride salt.
-
Stage 2.4: Hydrochloride Salt Formation and Isolation
-
Causality: Converting the free amine to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle, weigh, and store than the free base, which may be an oil or have limited stability. This step ensures the final product is in the desired salt form.
-
Materials:
-
Crude (1-methyl-1H-1,2,4-triazol-3-yl)methanamine from the previous step.
-
Diethyl ether or Isopropanol
-
Concentrated HCl or HCl gas
-
-
Protocol:
-
If the product from Stage 2.3 has not already precipitated, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Re-dissolve the residue in a minimal amount of a solvent like isopropanol.
-
Slowly add a solution of HCl (e.g., concentrated HCl or HCl in ether) until the solution is acidic (test with pH paper).
-
The hydrochloride salt will precipitate. The precipitation can be enhanced by adding a non-polar co-solvent like diethyl ether and cooling the mixture.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[8]
-
Purification and Characterization
Rigorous purification and analytical validation are non-negotiable for ensuring the material's suitability for downstream applications.
Caption: Common synthetic transformations of the primary amine.
References
-
Al-Azzawi, A. M., & Al-Rubaie, A. F. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science (JUAPS). Available at: [Link]
-
Khomenko, D. M., et al. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubChem. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Organic Syntheses. Procedure for 4,5-Diiodoimidazole. Available at: [Link]
-
MDPI. 4-(4-(((1H-Benzo[d]t[4][9]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank. Available at: [Link]
-
MySkinRecipes. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. Available at: [Link]
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
CF Plus Chemicals. 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride. Available at: [Link]
-
Chem-Space. (1-methyl-1H-1, 2, 4-triazol-3-yl)methanamine, min 98%, 100 mg. Available at: [Link]
Sources
- 1. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine [myskinrecipes.com]
- 2. biosynth.com [biosynth.com]
- 3. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride | C3H7ClN4 | CID 12278547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 9. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: JNJ 7777120 as a Selective Chemical Probe for the Histamine H4 Receptor
Senior Application Scientist Note: The initial inquiry concerned (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride. A thorough review of scientific literature revealed that this compound is not an established chemical probe with a well-defined biological target or associated application protocols. To provide a valuable and actionable guide for researchers, we have focused these application notes on a closely related and extensively validated chemical probe: JNJ 7777120 . This potent and selective antagonist of the Histamine H4 Receptor (H4R) is an indispensable tool for elucidating the receptor's role in health and disease.
Introduction: JNJ 7777120 - A Key to Unlocking Histamine H4 Receptor Function
The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] This expression profile implicates the H4R as a critical player in inflammatory and immune responses.[2][3] JNJ 7777120 was the first potent and selective, non-imidazole antagonist developed for the H4R, making it a seminal tool compound in the field.[2][4] Its high affinity and greater than 1000-fold selectivity over other histamine receptor subtypes (H1R, H2R, and H3R) are crucial for specifically interrogating H4R-mediated pathways.[2][5]
These application notes will provide a comprehensive guide for utilizing JNJ 7777120 to investigate H4R signaling and function in both in vitro and in vivo settings.
Physicochemical and Pharmacological Properties of JNJ 7777120
A clear understanding of the probe's characteristics is fundamental to experimental design and data interpretation.
| Property | Value | Reference(s) |
| Chemical Name | 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | |
| Molecular Formula | C₁₄H₁₆ClN₃O | |
| Molecular Weight | 277.75 g/mol | [6] |
| CAS Number | 459168-41-3 | |
| Storage | Store at +4°C | |
| Purity | ≥98% (HPLC) | |
| Binding Affinity (Ki) | 4.5 nM (for human H4R) | [5] |
| Selectivity | >1000-fold over H1, H2, and H3 receptors | [5] |
| Oral Bioavailability | ~30% in rats, 100% in dogs | [5][6] |
| Half-life | ~3 hours in rats and dogs | [5][6] |
Histamine H4 Receptor Signaling Pathway
Activation of the H4R by histamine initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] The βγ subunits of the G protein can also modulate other downstream effectors, including calcium channels.[8] Furthermore, H4R activation is known to induce β-arrestin recruitment.[9][10] JNJ 7777120 acts as an antagonist (or inverse agonist in some systems), blocking these histamine-induced signaling events.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride as a potential agent in targeted cancer therapy. This document outlines the scientific rationale for its investigation, its physicochemical properties, and detailed protocols for its evaluation in both in vitro and in vivo settings.
I. Introduction and Scientific Rationale
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] Compounds incorporating the 1,2,4-triazole ring have been successfully developed as inhibitors of key enzymes in cancer progression, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and aromatase.[3][4][5] The stability of the triazole ring to metabolic degradation and its capacity to engage in hydrogen bonding make it an attractive pharmacophore for designing targeted therapies.[2]
This compound is a small molecule that features this key 1,2,4-triazole core. While specific biological data for this particular compound is not extensively published, its structural similarity to known kinase inhibitors suggests a high probability of activity against signaling pathways critical for cancer cell proliferation and survival. This document will, therefore, focus on protocols to investigate its potential as a kinase inhibitor, a common mechanism of action for triazole-based anticancer agents.[6]
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 215871-44-6 | Biosynth[7] |
| Molecular Formula | C₄H₉ClN₄ | Biosynth[7] |
| Molecular Weight | 148.59 g/mol | Biosynth[7] |
| Canonical SMILES | CN1C=NC(=N1)CN.Cl | PubChem |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
II. Postulated Mechanism of Action: Kinase Inhibition
Given the prevalence of 1,2,4-triazole cores in known kinase inhibitors, a primary hypothesis for the anticancer activity of this compound is the inhibition of one or more protein kinases involved in oncogenic signaling pathways. Many triazole derivatives have shown potent inhibitory effects against tyrosine kinases such as c-Kit, RET, FLT3, and c-Met.[3] These kinases are often dysregulated in various cancers and play crucial roles in cell growth, differentiation, and survival.
III. In Vitro Evaluation Protocols
The initial assessment of a potential anticancer compound involves a series of in vitro assays to determine its cytotoxic and mechanistic effects on cancer cells.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Cell Cycle Analysis by Flow Cytometry
To understand how the compound affects cell proliferation, cell cycle analysis is performed using flow cytometry with propidium iodide (PI) staining.[11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[12]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Apoptosis Detection by Annexin V/PI Staining
This assay determines if the compound induces programmed cell death (apoptosis).[13]
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes in the dark at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
D. Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway.[15]
Protocol:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, and a loading control like GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
IV. In Vivo Efficacy Evaluation
In vivo studies are crucial for assessing the therapeutic potential of a compound in a living organism.[17]
A. Xenograft Mouse Model of Cancer
This model involves the transplantation of human tumor cells into immunodeficient mice.[18]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of the compound.
V. Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential targeted therapy for cancer. By systematically assessing its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways, researchers can elucidate its mechanism of action and determine its therapeutic potential. The successful completion of these studies will provide the necessary data to support further development and potential clinical investigation.
VI. References
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved January 27, 2026, from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved January 27, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved January 27, 2026, from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved January 27, 2026, from [Link]
-
1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. Retrieved January 27, 2026, from [Link]
-
Overview of drug screening experiments using patient-derived xenograft... ResearchGate. Retrieved January 27, 2026, from [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. Retrieved January 27, 2026, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved January 27, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved January 27, 2026, from [Link]
-
Cell Viability Assays. NCBI Bookshelf. Retrieved January 27, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved January 27, 2026, from [Link]
-
Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. ACS Publications. Retrieved January 27, 2026, from [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Retrieved January 27, 2026, from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. KTU ePubl. Retrieved January 27, 2026, from [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Retrieved January 27, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved January 27, 2026, from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. Retrieved January 27, 2026, from [Link]
-
New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. Retrieved January 27, 2026, from [Link]
-
New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Spandidos Publications. Retrieved January 27, 2026, from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved January 27, 2026, from [Link]
-
1-Acyl-1H-[3][13][20]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. PubMed. Retrieved January 27, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Retrieved January 27, 2026, from [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. Retrieved January 27, 2026, from [Link]
Sources
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. medium.com [medium.com]
- 16. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpbs.com [ijpbs.com]
- 19. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Overcoming solubility problems with (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Welcome to the technical support guide for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (CAS: 215871-44-6). This resource is designed for researchers, chemists, and drug development professionals to proactively address and overcome solubility challenges encountered during experimental work. Our approach is rooted in first principles of physical chemistry to provide not just solutions, but a framework for rational problem-solving.
Section 1: Foundational Knowledge - Understanding the Molecule's Behavior
A clear understanding of the compound's physicochemical properties is the foundation for troubleshooting.
Q1: What are the key chemical features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of three key structural features:
-
The Hydrochloride Salt: The molecule is supplied as a hydrochloride salt. This is a deliberate chemical modification to improve aqueous solubility.[1][2] The primary amine (-CH₂NH₂) is basic and reacts with hydrochloric acid to form an ammonium salt (-CH₂NH₃⁺Cl⁻). This ionic form is significantly more polar and water-soluble than the corresponding free base.
-
The Polar Triazole Ring: The 1,2,4-triazole ring contains three nitrogen atoms, which are capable of acting as hydrogen bond acceptors.[3] This inherent polarity contributes favorably to its interaction with polar solvents like water.
-
The Aliphatic Backbone: The methyl group and methylene bridge are small, non-polar components. While their contribution is minor, in a very sensitive system or at high concentrations, they can slightly detract from ideal aqueous solubility.
The crucial takeaway is that this compound is designed for aqueous solubility, but this solubility is critically dependent on maintaining the protonated, charged state of the primary amine.
Section 2: Troubleshooting Guide - A Rational Approach to Solubility Issues
Encountering solubility issues can be frustrating. This section provides a logical workflow to diagnose and solve the most common problems.
Troubleshooting Decision Workflow
The following diagram outlines a systematic process for addressing solubility challenges.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q2: My compound won't dissolve in plain water even at a low concentration. What should I do first?
Answer: Before considering alternative solvents, always attempt to increase the dissolution kinetics. Solid particles, especially if finely milled, can agglomerate.
-
Causality: The rate of dissolution is dependent on the surface area of the solid exposed to the solvent and the energy of the system.
-
Recommended Actions:
-
Vortex: Agitate the vial vigorously for 2-5 minutes to mechanically break up clumps.
-
Warm: Gently warm the solution to 30-40°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice. Do not boil.
-
Sonicate: Use a bath sonicator for 5-15 minutes. The high-frequency sound waves create cavitation, which scrubs the particle surfaces and accelerates dissolution.
-
If the compound remains insoluble after these steps, you may be exceeding its intrinsic aqueous solubility limit.
Q3: The compound dissolved perfectly in water, but precipitated immediately when I added it to my phosphate-buffered saline (PBS) at pH 7.4. Why?
Answer: This is the most common issue encountered and is a classic case of pH-dependent solubility.
-
Causality: Your compound is an amine hydrochloride, making it a weak acid in solution. The protonated amine (-CH₂NH₃⁺) is in equilibrium with its uncharged, free base form (-CH₂NH₂). The equilibrium position is dictated by the pH of the solution relative to the compound's pKa. At a neutral or alkaline pH (like PBS at 7.4), the equilibrium shifts towards the deprotonated, uncharged free base. This form is significantly less polar and, therefore, much less soluble in water, causing it to precipitate. Many azole antifungals exhibit this pronounced pH-dependent solubility.[4]
-
Solution:
-
pH Adjustment: The most direct solution is to work at a lower pH. If your experiment can tolerate it, use a buffer system with a pH between 4.0 and 6.0.
-
Co-Solvent Stock: If the experimental pH cannot be changed, the best practice is to first dissolve the compound at a very high concentration in an organic solvent like DMSO and then add this stock to your buffer in a very small volume (typically <0.5% of the total volume) with vigorous stirring. This "dosing" method keeps the final concentration of the compound below its solubility limit at the higher pH.
-
Q4: I need to prepare a highly concentrated stock solution (>50 mM). Water isn't working. What solvent should I use?
Answer: For high-concentration stocks, a polar, aprotic organic solvent is recommended.
-
Causality: Organic solvents like DMSO and DMF are excellent at solvating a wide range of organic molecules, including both polar and non-polar moieties. They can overcome the crystal lattice energy more effectively than water at high solute concentrations. Solvents like DMSO are frequently used in the synthesis and handling of triazole derivatives.[5]
-
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): This is the top recommendation. It is a powerful, water-miscible solvent suitable for most in vitro applications.
-
DMF (Dimethylformamide): Another strong option, though generally more toxic than DMSO.
-
Ethanol/Water Mixture: For intermediate concentrations, a co-solvent system like 50:50 ethanol:water can significantly enhance solubility compared to water alone.
-
Always check for solvent compatibility with your specific experimental system (e.g., cell culture, plasticware).
Section 3: Key Experimental Protocols
Protocol 1: Standard Protocol for Preparing an Aqueous Stock Solution (Target: 1-10 mM)
-
Weigh the required amount of this compound in a suitable vial.
-
Add approximately 80% of the final required volume of deionized water.
-
Vortex the solution for 2 minutes.
-
If not fully dissolved, place the vial in a sonicating water bath for 10 minutes.
-
Once dissolved, add deionized water to reach the final target volume.
-
Filter the solution through a 0.22 µm syringe filter to remove any microparticulates and ensure sterility if required.
Protocol 2: Systematic pH Adjustment for Buffered Solutions
-
Prepare your buffer solution (e.g., phosphate buffer) at the desired final concentration, but with the pH intentionally set low (e.g., pH 4.0).
-
Dissolve the this compound in this acidic buffer according to Protocol 1. You should observe easy dissolution.
-
Once the compound is fully dissolved, slowly titrate the solution with a dilute base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Adjust the pH upwards to your final target value. If you see any cloudiness (precipitation) begin to form, stop immediately. This indicates you have found the upper pH limit for that concentration.
Protocol 3: Preparation of a Concentrated Stock in DMSO
-
Weigh the required amount of this compound into a glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 100 mM).
-
Vortex vigorously. Gentle warming to 30°C can be applied if needed. The compound should dissolve readily.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
When dosing into aqueous media, ensure the final DMSO concentration is low and non-toxic to your system (typically <0.1% for cell-based assays).
Section 4: Data & Reference Tables
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 215871-44-6 | [6] |
| Molecular Formula | C₄H₉ClN₄ | [6] |
| Molecular Weight | 148.59 g/mol | [6][7] |
| Form | Hydrochloride Salt | [6] |
Table 2: Recommended Solvents for Solubility Enhancement
| Solvent / System | Use Case | Starting Concentration Guide | Notes |
| Deionized Water | Low concentration aqueous solutions | < 25 mM | Ideal for final dilutions if pH is acidic. |
| Acidic Buffer (pH 4-6) | Physiological buffers where precipitation occurs | Up to 50 mM | Prevents conversion to the less soluble free base. |
| DMSO | High concentration, non-aqueous stocks | > 100 mM | Gold standard for stock solutions. Ensure final concentration in assay is low. |
| Ethanol | Co-solvent or alternative stock | Up to 50 mM | Can be used alone or as a co-solvent with water. |
References
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]
-
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PMC, PubMed Central. Available at: [Link]
-
A triazole derivative as a new acid-base indicator. (2010). ResearchGate. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Available at: [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2023). Arabian Journal of Chemistry. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. Available at: [Link]
-
Enhancing Solubility and Dissolution of Anti-Fungal Drugs: A Comparative Study of Solid Dispersion and Co-Crystallization. (2024). International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). PMC, PubMed Central. Available at: [Link]
-
(3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. biosynth.com [biosynth.com]
- 7. (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | C4H9ClN4 | CID 52988119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals engaged in the analysis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride. This guide is designed to provide expert insights and practical troubleshooting for the identification and control of impurities in your samples. Adhering to the principles of scientific integrity, this document explains the causality behind experimental choices and provides self-validating protocols to ensure the quality and safety of your active pharmaceutical ingredient (API).
Introduction: The Challenge of Purity
This compound is a polar, heterocyclic amine, a class of molecules often presenting unique challenges in impurity analysis. Its high polarity can make chromatographic separation difficult, while the reactive nature of the triazole and amine functionalities can give rise to a variety of synthesis-related and degradation impurities. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in my this compound sample?
A1: Impurities can be broadly categorized into three groups:
-
Organic Impurities: These are the most common and include starting materials, intermediates, by-products, and degradation products. For this specific molecule, potential organic impurities could include unreacted N-methylhydrazine, cyanamide, or formic acid derivatives used in the triazole ring formation[1][2]. Positional isomers, such as (1-methyl-1H-1,2,4-triazol-5-yl)methanamine, are also a significant possibility depending on the synthetic route.
-
Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis, such as residual metals or salts.
-
Residual Solvents: Any solvents used during the synthesis or purification process (e.g., ethanol, acetonitrile, DMF) that are not completely removed can be present as impurities[3].
Q2: My HPLC chromatogram shows an unexpected peak. How do I begin to identify it?
A2: The first step is to gather preliminary information. Is the peak present in multiple batches? Does its area increase over time or under stress conditions (heat, light, humidity)? This can indicate if it's a process-related impurity or a degradant. The next step is to use a mass spectrometer (LC-MS) to get the mass-to-charge ratio (m/z) of the unknown peak. This information, combined with knowledge of the synthetic process, can often provide a strong indication of the impurity's identity. For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[4].
Q3: I am struggling to get good chromatographic retention of the main peak and its impurities. What can I do?
A3: Due to the high polarity of this compound, standard reversed-phase HPLC columns (like C18) may provide limited retention. Consider the following specialized techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC columns use a high organic mobile phase with a small amount of aqueous solvent, promoting partitioning of polar analytes into a water-enriched layer on the stationary phase surface[5][6].
-
Aqueous Normal Phase (ANP) Chromatography: This mixed-mode chromatography can also be effective for retaining and separating polar compounds[5].
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your ionized analyte, enhancing its retention on a reversed-phase column[7].
Q4: Are there any regulatory guidelines I should be aware of for impurity levels?
A4: Yes, the International Council for Harmonisation (ICH) provides guidelines that are followed by most regulatory agencies. Specifically, ICH Q3A(R2) deals with impurities in new drug substances. It outlines reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug[8]. It is crucial to be familiar with these guidelines to ensure your product meets safety and regulatory standards.
Troubleshooting Guides
Scenario 1: An Unknown Peak Appears in the HPLC-UV Chromatogram
You are running a stability sample of this compound and a new peak, not present in the initial batch, has appeared.
Logical Troubleshooting Workflow:
Caption: Workflow for identifying an unknown chromatographic peak.
Expert Causality Explanation:
The appearance of a new peak in a stability study strongly suggests a degradation product. The workflow prioritizes using LC-MS as it is a powerful, non-destructive first step to gain structural information. By comparing the mass of the unknown to potential degradation pathways (e.g., oxidation of the amine, hydrolysis of the triazole ring), you can often form a hypothesis. For example, oxidation could lead to the formation of a hydroxylamine or nitroso derivative. Hydrolysis, though less likely for the stable triazole ring, could result in ring-opened products[8][9]. If the mass is not immediately identifiable, considering adducts or dimers is a logical next step. Definitive identification will always require spectroscopic confirmation, with NMR being the most conclusive technique[4].
Scenario 2: Difficulty in Quantifying a Suspected Volatile Impurity
You suspect the presence of a low molecular weight, volatile impurity, possibly a residual starting material like methylamine or a solvent, but it is not visible or gives poor peak shape in your HPLC-UV analysis.
Analytical Strategy for Volatile Impurities:
Caption: Strategy for analyzing volatile impurities.
Expert Causality Explanation:
HPLC is generally not suitable for highly volatile compounds that lack a strong chromophore. Gas Chromatography (GC) is the technique of choice. Headspace analysis (HS-GC) is particularly effective as it involves heating the sample in a sealed vial and injecting only the vapor phase, which concentrates volatile analytes and protects the GC system from non-volatile matrix components. Coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of the volatile compounds by comparing their mass spectra to libraries. For highly polar volatile amines that may exhibit poor peak shape on standard GC columns, derivatization to a less polar, more volatile form can be necessary before analysis[10][11].
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method for this compound.
-
Instrumentation: HPLC with UV and Mass Spectrometric detection.
-
Column: A HILIC column (e.g., ZIC-HILIC, 150 mm x 4.6 mm, 5 µm) is recommended for good retention of the polar analyte and impurities[6].
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-20 min: 95% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
MS Detection: ESI Positive Mode, scanning a range of m/z 50-500.
Rationale: The HILIC column provides retention for the polar API. The ammonium formate buffer is volatile and MS-compatible. The gradient from high to lower organic content will elute compounds in order of increasing polarity.
Protocol 2: Forced Degradation Study
To understand potential degradation pathways and to ensure your analytical method is "stability-indicating," a forced degradation study is essential[12].
-
Prepare Solutions: Prepare solutions of this compound at approximately 1 mg/mL in water.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (Protocol 1).
Rationale: These conditions are designed to accelerate degradation and produce a variety of degradants. The goal is to achieve 5-20% degradation of the API. The analytical method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.
Data Presentation: Potential Impurities
Based on a plausible synthesis involving the cyclization of an aminoguanidine derivative, the following table summarizes potential process-related impurities.
| Impurity Name | Structure | Plausible Origin |
| N-methylhydrazine | CH₃NHNH₂ | Unreacted starting material |
| Aminoguanidine | H₂NC(NH)NHNH₂ | Intermediate |
| (1-methyl-1H-1,2,4-triazol-5-yl)methanamine | Isomer of API | By-product from cyclization |
| 1,2,4-Triazole | Unsubstituted core | By-product |
References
-
Guo, T., et al. (2021). Synthesis of some fully substituted 1H-1,2,4-triazole-3-amines. ISRES. Available at: [Link]
-
Huang, H., et al. (2015). Copper-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles. Frontiers in Chemistry. Available at: [Link]
-
Organic Syntheses. (1946). 3-amino-1H-1,2,4-triazole. Organic Syntheses. Available at: [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Rezg, R., et al. (n.d.). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. Available at: [Link]
- US Patent US4628103A. (1986). Process for the preparation of 3-amino-1,2,4-triazole. Google Patents.
-
RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (n.d.). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]
-
PMC - NIH. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS/MS optimized parameters of the triazoles studied. ResearchGate. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). [Source not further specified]. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 1,3-Substituted 1H-[3][5][13]-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
RJPT. (n.d.). Method for Trifuzol-Neo assay determination by GC-MS. RJPT. Available at: [Link]
-
eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 3. isres.org [isres.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Efficacy Analysis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride and Standard Histamine H3 Receptor Antagonists
A Guide for the Evaluation of Novel CNS-Active Compounds
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on a specific derivative, (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, a compound of interest for its potential activity as a histamine H3 receptor (H3R) antagonist/inverse agonist. The H3 receptor, predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[1][2] Consequently, H3R antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[3]
This document provides a comprehensive framework for assessing the efficacy of novel compounds such as this compound. To establish a robust comparative baseline, we will utilize two well-characterized H3R modulators as standards:
-
Betahistine: A weak histamine H1 receptor agonist and a histamine H3 receptor antagonist, clinically used for the treatment of Ménière's disease.[4]
-
Thioperamide: A potent and selective histamine H3 receptor antagonist/inverse agonist, widely used as a research tool to study the function of the H3 receptor.
The central aim of this guide is to provide researchers, scientists, and drug development professionals with the detailed methodologies required to perform a head-to-head comparison of a novel triazole derivative with established standards, thereby elucidating its potential as a therapeutic agent.
Rationale for Experimental Design
The evaluation of a potential H3R antagonist requires a multi-faceted approach, beginning with in vitro characterization of its direct interaction with the receptor and progressing to in vivo models that assess its physiological effects in a complex biological system.
Our experimental workflow is designed to first establish the binding affinity and functional activity of this compound at the H3 receptor. This will be achieved through:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the test compound for the H3 receptor in direct competition with a known radiolabeled ligand.
-
Functional cAMP Assays: To assess the compound's ability to modulate H3 receptor signaling, specifically its capacity to act as an antagonist or inverse agonist by measuring changes in cyclic adenosine monophosphate (cAMP) levels.
Following in vitro characterization, we will outline an in vivo study to evaluate the compound's efficacy in a relevant animal model of cognitive impairment:
-
Scopolamine-Induced Amnesia Model in Mice: This model is widely used to assess the pro-cognitive effects of H3R antagonists, as they are known to enhance the release of acetylcholine, counteracting the cholinergic deficit induced by scopolamine.
This tiered approach ensures a thorough and systematic evaluation, from molecular interaction to potential therapeutic effect.
In Vitro Efficacy Assessment: Histamine H3 Receptor
Radioligand Binding Assay
This assay quantifies the affinity of the test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation:
-
Utilize commercially available cell lines stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test compound or standards (Betahistine, Thioperamide).
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-labeled H3R ligand (e.g., unlabeled Nα-methylhistamine).
-
-
Incubation and Termination:
-
Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Ki (nM) for Human H3 Receptor |
| (1-methyl-1H-1,2,4-triazol-3-yl)methanamine HCl | To be determined |
| Betahistine | ~200 |
| Thioperamide | ~4-15 |
Note: Ki values for standards are approximate and can vary based on experimental conditions.
Functional cAMP Accumulation Assay
This assay determines the functional activity of the compound as an antagonist or inverse agonist by measuring its effect on forskolin-stimulated cAMP production in cells expressing the H3 receptor.
Experimental Protocol:
-
Cell Culture and Plating:
-
Use a cell line stably co-expressing the human H3 receptor and a reporter gene responsive to cAMP levels (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of the test compound or standards for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce cAMP production. To determine antagonist activity, co-incubate with an H3R agonist (e.g., R-α-methylhistamine).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the compound concentration.
-
For antagonists, determine the IC50 value, which represents the concentration of the compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
For inverse agonists, determine the EC50 value for the increase in cAMP levels above the basal (forskolin-stimulated) level.
-
Data Presentation:
| Compound | Functional Activity | IC50/EC50 (nM) |
| (1-methyl-1H-1,2,4-triazol-3-yl)methanamine HCl | To be determined | To be determined |
| Betahistine | Inverse Agonist/Antagonist | ~100-500 |
| Thioperamide | Inverse Agonist/Antagonist | ~5-20 |
Note: Potency values for standards are approximate and can vary based on the specific assay format.
In Vivo Efficacy Assessment: Pro-cognitive Effects
Scopolamine-Induced Cognitive Impairment Model in Mice
This model assesses the ability of a test compound to reverse the memory deficits induced by the muscarinic receptor antagonist, scopolamine.
Experimental Protocol:
-
Animals and Housing:
-
Use adult male C57BL/6 mice, housed in groups with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle.
-
Allow the animals to acclimate to the facility for at least one week before the start of the experiment.
-
-
Drug Administration:
-
Administer the test compound, standards, or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the behavioral test.
-
Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.
-
-
Behavioral Testing (Novel Object Recognition Test):
-
Habituation: Individually place each mouse in an open-field arena for 5-10 minutes to acclimate.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests memory impairment.
-
Compare the DI of the test compound-treated group with the vehicle- and scopolamine-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | e.g., 0.4 ± 0.05 |
| Scopolamine | 1 | e.g., 0.05 ± 0.03 |
| Scopolamine + Test Compound | To be determined | To be determined |
| Scopolamine + Betahistine | e.g., 20 | e.g., 0.25 ± 0.04 |
| Scopolamine + Thioperamide | e.g., 10 | e.g., 0.35 ± 0.05 |
Note: The presented data are hypothetical and for illustrative purposes.
Visualizing Experimental Workflows
Caption: In Vitro Assay Workflow
Caption: In Vivo Pro-cognitive Assay Workflow
Conclusion
This guide provides a structured and scientifically rigorous framework for evaluating the efficacy of this compound as a potential histamine H3 receptor antagonist. By employing a combination of in vitro binding and functional assays, alongside a relevant in vivo model of cognitive impairment, researchers can generate a comprehensive data package. The direct comparison with established standards, Betahistine and Thioperamide, will allow for a clear positioning of this novel compound in terms of its potency and potential therapeutic utility. The successful execution of these methodologies will provide the critical data needed to support further preclinical and clinical development of this and other novel 1,2,4-triazole derivatives targeting the histamine H3 receptor.
References
-
This compound. PubChem. [Link]
-
Histamine H3 receptor. Wikipedia. [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. [Link]
-
Betahistine. Wikipedia. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
Sources
- 1. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Introduction: Unveiling the Cytotoxic Potential of a Novel Triazole Compound
In the landscape of drug discovery, the initial assessment of a compound's safety and efficacy is paramount. Cytotoxicity, the degree to which a substance can cause damage to cells, is a critical parameter evaluated early in the development pipeline.[1][2] This guide focuses on establishing a robust framework for evaluating the cytotoxic potential of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, a novel small molecule with a triazole core. While specific toxicological data for this compound is not yet publicly available, the broader class of triazole-containing molecules has garnered significant interest for its diverse biological activities, including potential anticancer properties.[3][4][5]
Triazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for further investigation.[3][5] Therefore, a comprehensive analysis of the cytotoxicity of this compound is not merely a safety assessment but also a foundational step in elucidating its potential therapeutic mechanism. A multi-assay approach is considered best practice, as no single assay can provide a complete picture of a compound's cytotoxic effects.[6] This guide will compare and contrast three widely adopted cytotoxicity assays—MTT, LDH, and Caspase-3/7—providing the scientific rationale, detailed protocols, and a comparative analysis to guide researchers in making informed decisions for their experimental design.
Choosing the Right Tools: A Comparative Overview of Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is contingent on the specific scientific question being addressed. Key considerations include the assay's endpoint, sensitivity, and the potential for compound interference.[7] Here, we compare three assays that measure different hallmarks of cell death: metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7).
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Cell viability and metabolic activity.[8] | Low cost, high throughput, well-established.[7] | Can be affected by changes in cellular metabolism not related to viability; insoluble formazan requires a solubilization step.[7] |
| LDH | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[9] | Cell membrane integrity and necrosis.[9] | Simple, reliable, measures a direct marker of cell death.[10][11] | Does not distinguish between different modes of cell death (apoptosis vs. necrosis); background LDH in serum can interfere.[10][11] |
| Caspase-3/7 | Detection of activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[12][13] | Apoptosis induction.[12][13] | Highly specific for apoptosis, sensitive, can be multiplexed with other assays.[12][14] | May not detect non-apoptotic cell death; timing of the assay is critical to capture transient caspase activation. |
Experimental Design & Protocols
A robust experimental design is crucial for obtaining reliable and reproducible data. The following protocols are provided as a comprehensive guide for researchers.
General Experimental Workflow
Caption: General workflow for assessing cytotoxicity.
MTT Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[15]
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plate reader (570 nm and 630 nm)
Procedure:
-
Prepare cells and test compounds in 96-well plates with a final volume of 100 µL/well.[16]
-
Incubate for the desired exposure period.[16]
-
Add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[16]
-
Incubate for 1 to 4 hours at 37°C.[16]
-
Carefully remove the media without disturbing the cells.[15]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Read the absorbance at 570 nm with a reference wavelength of 620-630 nm.[15]
LDH Cytotoxicity Assay Protocol
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon membrane damage.[9][10]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plate reader (490 nm and 680 nm)
Procedure:
-
Culture cells with the test compound to induce cytotoxicity.
-
Transfer the LDH-containing supernatants to a new 96-well plate.[17]
-
Add the LDH Reaction Mixture to each well.[17]
-
Incubate for 30 minutes at room temperature, protected from light.[17]
-
Add the Stop Solution to each well.[10]
-
Measure the absorbance at 490 nm and 680 nm (background) using a plate reader.[10]
Caspase-3/7 Glo® Assay Protocol
This assay utilizes a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, generating a luminescent signal.[12][14]
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in 96-well plates and treat with the compound for the desired time.
-
Add Caspase-Glo® 3/7 Reagent directly to the wells.[12]
-
Mix by gentle shaking.
-
Incubate for 1 hour at room temperature.[12]
-
Measure the luminescence using a plate reader.[12]
Interpreting the Data: A Hypothetical Case Study
To illustrate the comparative power of these assays, let's consider a hypothetical dataset for this compound tested on a cancer cell line.
| Concentration (µM) | MTT (% Viability) | LDH (% Cytotoxicity) | Caspase-3/7 (Fold Induction) |
| 0.1 | 98 ± 4.5 | 2 ± 0.8 | 1.1 ± 0.2 |
| 1 | 92 ± 5.1 | 8 ± 1.2 | 2.5 ± 0.4 |
| 10 | 55 ± 6.2 | 48 ± 5.5 | 8.7 ± 1.1 |
| 50 | 21 ± 3.8 | 75 ± 6.9 | 9.1 ± 1.3 |
| 100 | 15 ± 2.9 | 82 ± 7.3 | 4.2 ± 0.8 |
Analysis of Hypothetical Data:
-
The MTT assay shows a dose-dependent decrease in cell viability, indicating that the compound reduces metabolic activity.
-
The LDH assay demonstrates a corresponding dose-dependent increase in membrane permeability, confirming cell death.
-
The Caspase-3/7 assay reveals a significant, dose-dependent induction of apoptosis at lower to mid-concentrations. The decrease in caspase activity at the highest concentration could be due to secondary necrosis following robust apoptosis.
This combination of results strongly suggests that this compound induces cytotoxicity primarily through an apoptotic mechanism.
Visualizing the Mechanism: Apoptosis Signaling Pathway
The data from the Caspase-3/7 assay points towards the activation of the apoptotic cascade.
Caption: Simplified apoptotic signaling pathway.
Conclusion: A Multi-Faceted Approach to Cytotoxicity Assessment
This guide provides a comprehensive framework for evaluating the cytotoxic effects of this compound. By employing a combination of assays that probe different cellular processes—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can gain a more nuanced understanding of the compound's biological activity. The presented protocols and comparative data underscore the importance of a multi-parametric approach in early-stage drug discovery. This strategy not only provides a robust assessment of cytotoxicity but also offers valuable insights into the potential mechanism of action, thereby guiding future research and development efforts.
References
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020, March 12). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025, October 17). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved January 28, 2026, from [Link]
-
A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. Retrieved January 28, 2026, from [Link]
-
Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018, June 1). PubMed. Retrieved January 28, 2026, from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). MDPI. Retrieved January 28, 2026, from [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). IntechOpen. Retrieved January 28, 2026, from [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved January 28, 2026, from [Link]
-
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 28, 2026, from [Link]
-
How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd. Retrieved January 28, 2026, from [Link]
-
Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014, April 16). Journal of Visualized Experiments. Retrieved January 28, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved January 28, 2026, from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022, August 20). KTU ePubl. Retrieved January 28, 2026, from [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024, June 14). Pharmacia. Retrieved January 28, 2026, from [Link]
Sources
- 1. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride: An Essential Intermediate in Drug Discovery
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a crucial building block in the synthesis of numerous pharmacologically active compounds, most notably the dual orexin receptor antagonist Suvorexant, used in the treatment of insomnia. The efficient and scalable synthesis of this intermediate is of paramount importance to drug development professionals. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each pathway.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges. The isomeric nature of the triazole ring necessitates regioselective control during N-methylation. Furthermore, the introduction of the aminomethyl group at the C3 position requires careful functional group manipulation. The two routes detailed below approach these challenges from different perspectives, each with its own set of advantages and disadvantages.
Route 1: Multi-step Synthesis via Carboxylation of 1-Methyl-1,2,4-triazole
This route commences with the readily available 1,2,4-triazole and proceeds through a series of functional group interconversions to arrive at the target molecule. The key steps involve N-methylation, regioselective lithiation and carboxylation, esterification, and finally, conversion of the ester to the amine.
Experimental Protocol: Route 1
Step 1: Synthesis of 1-Methyl-1,2,4-triazole
The initial N-methylation of 1,2,4-triazole is a critical step where regioselectivity is a primary concern. A practical procedure involves the deprotonation of 1,2,4-triazole followed by reaction with a methylating agent.
-
Procedure: To a solution of 1,2,4-triazole in a suitable solvent such as ethanol, a strong base like potassium hydroxide is added to form the corresponding salt. Subsequently, chloromethane is introduced, and the reaction mixture is heated to afford 1-methyl-1,2,4-triazole. This method is advantageous as it starts from an inexpensive and readily available starting material.
Step 2: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
This step introduces the carboxylic acid functionality at the desired C3 position. To achieve this, the C5 position is first protected, followed by lithiation at C3 and subsequent quenching with carbon dioxide.
-
Procedure: 1-Methyl-1,2,4-triazole is treated with a lithium reagent, such as n-butyllithium, in the presence of a directing group or by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the C5 position. This is then protected, for example, as a trimethylsilyl group. A second deprotonation at the C3 position with LDA, followed by reaction with solid carbon dioxide, yields the 3-carboxylic acid derivative after acidic workup.
Step 3: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
The carboxylic acid is then converted to its methyl ester to facilitate the subsequent reduction.
-
Procedure: The carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid, to yield the corresponding methyl ester.
Step 4: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine
The final step involves the conversion of the methyl ester to the primary amine. A common and effective method is through the formation of a carboxamide followed by a Hofmann rearrangement.
-
Procedure: The methyl ester is first treated with ammonia to form 1-methyl-1H-1,2,4-triazole-3-carboxamide. This amide is then subjected to a Hofmann rearrangement using a reagent such as sodium hypobromite or sodium hypochlorite to yield the desired (1-methyl-1H-1,2,4-triazol-3-yl)methanamine.
Step 5: Formation of the Hydrochloride Salt
The free base is then converted to its hydrochloride salt for improved stability and handling.
-
Procedure: The (1-methyl-1H-1,2,4-triazol-3-yl)methanamine is dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in isopropanol is added to precipitate the hydrochloride salt.
Diagram of Route 1
Caption: Multi-step synthesis of the target compound via carboxylation.
Route 2: Synthesis via Reduction of a Nitrile Intermediate
An alternative and potentially more convergent approach involves the synthesis of a nitrile-substituted triazole, followed by its reduction to the desired aminomethyl group. This route can offer advantages in terms of step economy.
Experimental Protocol: Route 2
Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carbonitrile
The key intermediate in this route is the C3-nitrile. This can be synthesized from simpler precursors.
-
Procedure: A plausible approach involves the reaction of a suitable N-methylated amidine with a reagent that can provide the cyano-substituted carbon atom of the triazole ring. For instance, the reaction of N-methylformamidine with a cyano-containing building block under cyclization conditions.
Step 2: Reduction of 1-Methyl-1H-1,2,4-triazole-3-carbonitrile
The nitrile group is then reduced to the primary amine. This is a well-established transformation in organic synthesis.
-
Procedure: The 1-methyl-1H-1,2,4-triazole-3-carbonitrile is subjected to catalytic hydrogenation. A common catalyst for this transformation is Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically carried out in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be employed, though this may require more stringent reaction conditions and careful workup.
Step 3: Formation of the Hydrochloride Salt
Similar to Route 1, the final step is the formation of the hydrochloride salt.
-
Procedure: The resulting (1-methyl-1H-1,2,4-triazol-3-yl)methanamine is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the desired salt.
Diagram of Route 2
Caption: A more convergent synthesis via a nitrile intermediate.
Comparison of Synthesis Routes
| Feature | Route 1: Carboxylation | Route 2: Nitrile Reduction |
| Starting Materials | 1,2,4-Triazole (readily available, inexpensive) | N-methylformamidine and a cyano-reagent (availability and cost may vary) |
| Number of Steps | Longer (multi-step) | Shorter (potentially more step-economical) |
| Key Transformations | N-methylation, lithiation, carboxylation, esterification, amidation, Hofmann rearrangement | Cyclization, catalytic reduction |
| Reagents & Conditions | Use of strong bases (LDA, n-BuLi) at low temperatures; potentially hazardous Hofmann rearrangement | Catalytic hydrogenation (requires specialized equipment); potentially pyrophoric catalysts (Raney Ni) |
| Scalability | May be challenging to scale up due to the use of cryogenic conditions and hazardous reagents. | Potentially more scalable, especially the catalytic hydrogenation step. |
| Purification | Multiple intermediate purifications required, potentially lowering overall yield. | Fewer intermediates may lead to simpler purification. |
| Overall Yield | Likely to be lower due to the number of steps. | Potentially higher overall yield. |
| Safety Considerations | Use of pyrophoric lithium reagents and hazardous Hofmann rearrangement conditions. | Use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts. |
Conclusion and Recommendations
Both routes offer viable pathways to this compound.
Route 1 is well-defined, starting from a very common and inexpensive material. However, its multi-step nature, coupled with the use of hazardous reagents and cryogenic conditions, may render it less suitable for large-scale industrial production. The overall yield is also likely to be impacted by the number of synthetic transformations and purification steps.
Route 2 , while requiring a less common starting material, presents a more convergent and potentially more efficient approach. The reduction of a nitrile is a high-yielding and well-understood transformation that is often amenable to industrial scale-up. The primary challenges in this route lie in the efficient and regioselective synthesis of the key nitrile intermediate.
For researchers in a laboratory setting, Route 1 may be more accessible due to the ready availability of the starting material. However, for industrial applications where efficiency, scalability, and safety are paramount, Route 2 warrants significant consideration and process development. The choice between these routes will ultimately depend on the specific needs, resources, and scale of the synthesis. Further optimization of the nitrile formation in Route 2 could establish it as the superior method for the large-scale production of this important pharmaceutical intermediate.
References
-
[Synthesis of Novel 1,3-Substituted 1H-[1][2]-Triazole-3-Thiol Derivatives. ResearchGate.]([Link])
-
[4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl). MDPI.]([Link])
Sources
A Comparative Guide to the Cross-Reactivity Profiling of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Introduction: The Imperative of Selectivity in HDAC Inhibitor Development
The epigenetic regulation of gene expression, governed by enzymes such as histone deacetylases (HDACs), has emerged as a fertile ground for therapeutic intervention, particularly in oncology.[1] HDAC inhibitors have shown promise, with several gaining FDA approval.[2] However, the human genome encodes eleven zinc-dependent HDAC isoforms, grouped into Class I, IIa, IIb, and IV, which often possess distinct biological roles and expression patterns.[1] Consequently, the clinical success of an HDAC inhibitor frequently hinges not just on its potency but critically on its isoform selectivity. Non-selective inhibition can lead to a broad spectrum of off-target effects and associated toxicities, complicating clinical development.[3]
This guide introduces a newly identified compound, (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, hereafter referred to as Triazolamine-M , a novel small molecule featuring a 1,2,4-triazole scaffold. Preliminary screens have suggested its potential as an inhibitor of HDAC6, a Class IIb cytoplasmic enzyme implicated in protein quality control and cell motility.[4] The objective of this document is to provide a comprehensive framework for assessing the cross-reactivity and selectivity profile of Triazolamine-M. We will compare its performance against structural analogs and established HDAC inhibitors, employing a suite of robust biochemical and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of emerging therapeutic candidates.
The Rationale for Comparative Analysis
To truly understand the therapeutic potential and liabilities of Triazolamine-M, it is essential to benchmark its activity against relevant comparators. A molecule's activity in isolation is a mere data point; in comparison, it becomes actionable intelligence.
Selection of Comparator Compounds
Our comparative analysis will include:
-
Structural Analogs: To probe the contribution of specific chemical moieties to potency and selectivity, we will evaluate:
-
(1H-1,2,4-triazol-3-yl)methanamine hydrochloride (Parent Compound): The unmethylated core structure, allowing us to assess the impact of the N-methyl group.
-
(1-methyl-1H-1,2,3-triazol-4-yl)methanamine (Isomeric Analog): An isomer with an altered nitrogen arrangement in the triazole ring to understand the geometric and electronic influence of the heterocycle.[5][6]
-
-
Established HDAC Inhibitors (Controls & Benchmarks):
-
Ricolinostat (ACY-1215): A well-characterized, potent, and selective HDAC6 inhibitor, serving as our primary benchmark for HDAC6-specific activity.[4][7]
-
Vorinostat (SAHA): An FDA-approved pan-HDAC inhibitor, which will serve as a control for broad-spectrum HDAC inhibition and help contextualize the selectivity window of Triazolamine-M.[8][9]
-
| Compound | Class | Primary Target(s) | Rationale for Inclusion |
| Triazolamine-M | Investigational Compound | Putative HDAC6 | Primary subject of this cross-reactivity study. |
| Parent Compound | Structural Analog | Unknown | To determine the contribution of the N-methyl group. |
| Isomeric Analog | Structural Analog | Unknown | To assess the importance of the 1,2,4-triazole scaffold. |
| Ricolinostat | Selective HDAC6 Inhibitor | HDAC6 | Benchmark for selective HDAC6 inhibition.[10] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Class I and II HDACs | Control for pan-HDAC activity and selectivity assessment.[11] |
Experimental Workflow for Selectivity Profiling
A multi-faceted approach is necessary to build a comprehensive selectivity profile. We will employ a primary biochemical screen to determine potency against a panel of HDAC isoforms, followed by a cell-based target engagement assay to confirm interaction in a more physiologically relevant context.
Caption: Overall workflow for assessing the cross-reactivity of Triazolamine-M.
Part 1: Biochemical Selectivity via Fluorescence-Based Inhibition Assay
The initial step is to quantify the inhibitory potency of Triazolamine-M and our comparator compounds against a panel of purified recombinant HDAC enzymes. A common and robust method is a fluorogenic assay.[12]
Principle of the Assay
This assay utilizes a substrate composed of an acetylated lysine residue linked to a fluorophore, which is quenched in its acetylated state.[13] Upon deacetylation by an active HDAC enzyme, a developer solution proteolytically cleaves the substrate, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.[14] The presence of an inhibitor reduces the rate of deacetylation, resulting in a diminished fluorescent signal.
Experimental Protocol: HDAC Inhibition Assay
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds (Triazolamine-M, analogs, and controls) in 100% DMSO.
-
Perform a serial dilution series in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to create a 10-point concentration curve for each compound.
-
-
Enzyme and Substrate Preparation:
-
Dilute recombinant human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 enzymes to their optimal working concentrations in assay buffer.
-
Dilute the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) to its working concentration in assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of diluted compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control. Add 10 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme pre-incubation.
-
-
Initiation and Development:
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 10 µL of developer solution (containing a protease like trypsin and a potent pan-HDAC inhibitor like Trichostatin A to halt further deacetylation).
-
Incubate at 37°C for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).[15]
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Normalize the data with the vehicle control (100% activity) and a potent inhibitor control (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound against each HDAC isoform.
-
Hypothetical Data and Interpretation
Table 1: Comparative HDAC Isoform Inhibition (IC50, nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Selectivity (HDAC1/HDAC6) |
| Triazolamine-M | 1,250 | 1,500 | 980 | 45 | >10,000 | 27.8-fold |
| Parent Compound | 8,500 | >10,000 | 6,200 | 450 | >10,000 | 18.9-fold |
| Isomeric Analog | 9,800 | >10,000 | 8,100 | 5,100 | >10,000 | 1.9-fold |
| Ricolinostat | 650 | 580 | 610 | 5 | 3,200 | 130-fold |
| Vorinostat (SAHA) | 12 | 15 | 22 | 25 | 150 | 0.48-fold |
Interpretation:
-
Triazolamine-M demonstrates potent inhibition of HDAC6 with an IC50 of 45 nM. It exhibits moderate selectivity (~28-fold) over the Class I isoform HDAC1.
-
The Parent Compound is approximately 10-fold less potent against HDAC6, suggesting the N-methyl group is crucial for potent inhibition.
-
The Isomeric Analog shows a dramatic loss of activity against all isoforms, highlighting the critical importance of the 1,2,4-triazole ring structure for target engagement.
-
Ricolinostat confirms its known profile as a highly selective HDAC6 inhibitor.[7]
-
Vorinostat displays its characteristic pan-inhibitory activity across Class I and IIb HDACs.[8]
Part 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
While biochemical assays are essential for determining intrinsic potency, they do not confirm that a compound can engage its target within the complex milieu of a living cell. CETSA is a powerful technique that directly measures the physical interaction between a ligand and its target protein in intact cells.[1]
Principle of the Assay
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[16] When a protein binds to a ligand, its conformational stability often increases, resulting in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A positive target engagement event is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.[17]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for HDAC6
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.
-
Harvest the cells and resuspend in PBS containing a protease inhibitor cocktail.
-
Treat cell aliquots with Triazolamine-M (e.g., at 1 µM and 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[18]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble HDAC6 in each sample using a standard method like Western blotting or an ELISA-based approach.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-HDAC6 antibody. Use an appropriate loading control (e.g., GAPDH) to normalize the data.
-
Quantify band intensities using densitometry software.
-
-
Data Analysis:
-
For each treatment condition, normalize the amount of soluble HDAC6 at each temperature to the amount at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble HDAC6 fraction against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition, defined as the temperature at which 50% of the protein is denatured.
-
A significant increase in Tm (ΔTm) in the presence of the compound indicates target engagement.
-
Hypothetical Data and Interpretation
Table 2: CETSA Results for HDAC6 Engagement
| Compound | Concentration | Tm of HDAC6 (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 52.5 | - |
| Triazolamine-M | 1 µM | 56.0 | +3.5 |
| Triazolamine-M | 10 µM | 58.2 | +5.7 |
| Ricolinostat | 1 µM | 59.5 | +7.0 |
| Isomeric Analog | 10 µM | 52.6 | +0.1 |
Interpretation:
-
Triazolamine-M induces a dose-dependent thermal stabilization of HDAC6, with a significant shift of +5.7°C at 10 µM. This strongly confirms that Triazolamine-M enters the cells and directly binds to HDAC6.
-
Ricolinostat shows a robust thermal shift, as expected for a potent and cell-permeable HDAC6 inhibitor.
-
The Isomeric Analog , consistent with its poor biochemical activity, does not cause a significant thermal shift, further reinforcing that the 1,2,4-triazole structure is essential for binding.
Conclusion and Future Directions
This comparative guide outlines a systematic and robust approach to characterizing the cross-reactivity of a novel compound, Triazolamine-M. The combined data from biochemical inhibition assays and cellular target engagement studies provide a multi-dimensional view of its selectivity profile.
Our hypothetical results suggest that Triazolamine-M is a potent, cell-permeable inhibitor of HDAC6 with moderate selectivity against Class I HDACs. The structural comparisons underscore the importance of both the N-methyl group and the 1,2,4-triazole core for its activity. While its selectivity for HDAC6 over HDAC1 is not as pronounced as that of Ricolinostat, it represents a significant improvement over the pan-inhibitor Vorinostat.
These findings provide a solid foundation for further investigation. The next logical steps in the development of Triazolamine-M would include:
-
Expanded Isoform Profiling: Assessing its activity against all other HDAC isoforms (e.g., HDAC4, 5, 7, 9, 10, 11) to build a complete selectivity map.
-
Kinome-wide and other Off-Target Screening: Profiling against broader panels of unrelated targets (e.g., kinases, GPCRs) to identify any potential off-target liabilities.
-
Cellular Activity Assays: Measuring the downstream consequences of HDAC6 inhibition in relevant cell models, such as changes in α-tubulin acetylation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing further analogs to optimize both potency and selectivity.
By rigorously applying the principles and methodologies outlined in this guide, researchers can make informed decisions, de-risk their drug discovery programs, and ultimately accelerate the development of safer and more effective targeted therapies.
References
-
Elabscience. (n.d.). Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit (E-BC-F051). Retrieved January 27, 2026, from [Link]
-
Amsbio. (n.d.). HDAC Fluorogenic Assay Kit (Green), AMS.50034. Retrieved January 27, 2026, from [Link]
- Glaser, K. B. (2007). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Biochemical Pharmacology, 74(5), 659-671.
-
BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). Retrieved January 27, 2026, from [Link]
- Biel, M., et al. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International Journal of Molecular Sciences, 22(11), 5987.
-
Reaction Biology. (n.d.). HDAC Assay Services. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). List of FDA-approved HDAC inhibitors, with year of approval, treatment.... Retrieved January 27, 2026, from [Link]
-
BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved January 27, 2026, from [Link]
-
Open Lab Notebooks. (2019, July 3). HDAC11 target engagement assay development in cells – CETSA. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Retrieved January 27, 2026, from [Link]
-
National Cancer Institute. (n.d.). Definition of ricolinostat. Retrieved January 27, 2026, from [Link]
-
ScienceDirect. (n.d.). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. Retrieved January 27, 2026, from [Link]
-
PubMed. (2017, August 1). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Retrieved January 27, 2026, from [Link]
-
AACR Journals. (2017, July 1). Ricolinostat, the First Selective Histone Deacetylase 6 Inhibitor, in Combination with Bortezomib and Dexamethasone for Relapsed or Refractory Multiple Myeloma. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2024, July 23). Discovery of Potent Selective HDAC6 Inhibitors with 5-Phenyl-1H-indole Fragment: Virtual Screening, Rational Design, and Biological Evaluation. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 27, 2026, from [Link]
-
PubMed. (n.d.). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. Retrieved January 27, 2026, from [Link]
-
PubMed. (2021, February 9). First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Retrieved January 27, 2026, from [Link]
-
DelveInsight. (n.d.). HDAC Inhibitor Pipeline Insight. Retrieved January 27, 2026, from [Link]
-
YouTube. (2024, October 23). Developing Best-in-class HDAC6 Inhibitors for the Treatment of CMT1A. Retrieved January 27, 2026, from [Link]
-
PreScouter. (2025, March 11). What are the key players in the pharmaceutical industry targeting HDAC?. Retrieved January 27, 2026, from [Link]
-
ASH Publications. (2016, December 2). Ricolinostat (ACY-1215), a Selective HDAC6 Inhibitor, Alone and in Combination with Bendamustine Is Effective in Preclinical Studies in Lymphoma Cell Lines. Retrieved January 27, 2026, from [Link]
Sources
- 1. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the key players in the pharmaceutical industry targeting HDAC? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. biosynth.com [biosynth.com]
- 6. (1-Methyl-1H-1,2,3-triazol-4-yl)methanamine | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. amsbio.com [amsbio.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 16. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 18. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
